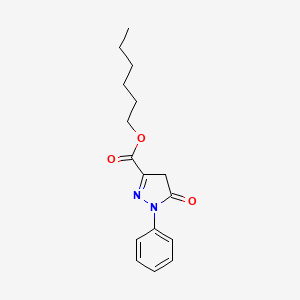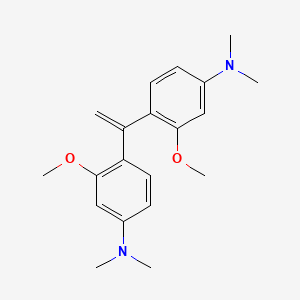
4,4'-(Ethene-1,1-diyl)bis(3-methoxy-N,N-dimethylaniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Ethene-1,1-diyl)bis(3-methoxy-N,N-dimethylaniline) is an organic compound known for its unique structural and electrochemical properties. This compound is characterized by the presence of two methoxy groups and two N,N-dimethylaniline groups connected via an ethene bridge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Ethene-1,1-diyl)bis(3-methoxy-N,N-dimethylaniline) typically involves a condensation reaction. One common method includes the reaction of 3-methoxy-N,N-dimethylaniline with an appropriate ethene derivative under acidic conditions. For example, p-toluenesulfonic acid can be used as a catalyst to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(Ethene-1,1-diyl)bis(3-methoxy-N,N-dimethylaniline) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of aromatic rings and methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4,4’-(Ethene-1,1-diyl)bis(3-methoxy-N,N-dimethylaniline) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Wirkmechanismus
The mechanism by which 4,4’-(Ethene-1,1-diyl)bis(3-methoxy-N,N-dimethylaniline) exerts its effects involves its interaction with various molecular targets. The compound’s electronic properties allow it to participate in electron transfer processes, which are crucial in its applications in organic electronics. The presence of methoxy and N,N-dimethylaniline groups enhances its ability to stabilize charge carriers, making it effective in devices that rely on charge transport .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-[(E)-1,2-Ethenediyl]bis(N,N-diphenylaniline): Similar structure but with diphenylaniline groups instead of dimethylaniline.
4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(methoxybenzene): Contains bromophenyl and phenylethene groups.
Uniqueness
4,4’-(Ethene-1,1-diyl)bis(3-methoxy-N,N-dimethylaniline) is unique due to its specific combination of methoxy and N,N-dimethylaniline groups, which confer distinct electronic and optical properties. This makes it particularly suitable for applications in organic electronics where efficient charge transport and stability are required.
Eigenschaften
CAS-Nummer |
104848-10-4 |
|---|---|
Molekularformel |
C20H26N2O2 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
4-[1-[4-(dimethylamino)-2-methoxyphenyl]ethenyl]-3-methoxy-N,N-dimethylaniline |
InChI |
InChI=1S/C20H26N2O2/c1-14(17-10-8-15(21(2)3)12-19(17)23-6)18-11-9-16(22(4)5)13-20(18)24-7/h8-13H,1H2,2-7H3 |
InChI-Schlüssel |
KSAWSIXUELQKNK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC(=C(C=C1)C(=C)C2=C(C=C(C=C2)N(C)C)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


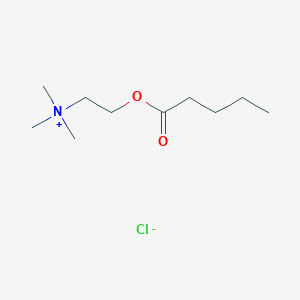

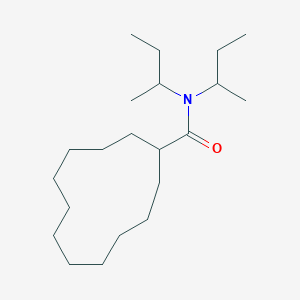
![Ethyl {[2-(methylamino)phenyl]methyl}phenylphosphinate](/img/structure/B14345529.png)

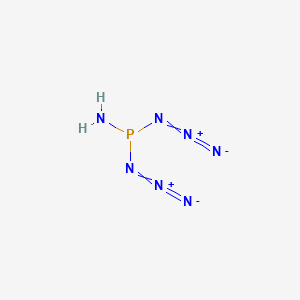

acetate](/img/structure/B14345564.png)
![6,9-Diazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium diiodide](/img/structure/B14345572.png)
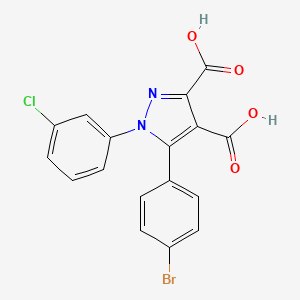
![Methyl 5-carbamoyl-3,6,6-trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14345582.png)
![N-[2-[formyl(3-trimethylsilylpropyl)amino]ethyl]formamide](/img/structure/B14345593.png)
